[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid
CAS No.:
Cat. No.: VC16275310
Molecular Formula: C15H18N2O2S
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2S |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C15H18N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-15-17-13(10-20-15)9-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | VDMVUEDUXDDGSA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Physicochemical Features
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid (IUPAC name: 2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid) has a molecular formula of C₁₅H₁₈N₂O₂S and a molecular weight of 290.4 g/mol. The compound’s structure integrates a thiazole ring linked to a 4-butylphenyl group via an amino bridge, with an acetic acid substituent at the 4-position of the thiazole (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[2-(4-butylanilino)-1,3-thiazol-4-yl]acetic acid |
| Canonical SMILES | CC1=CC=C(C=C1)N/C2=NC(=CS2)CC(=O)O |
| Topological Polar Surface Area | 95.5 Ų |
The presence of the acetic acid group confers moderate hydrophilicity, while the 4-butylphenyl moiety enhances lipid solubility, suggesting balanced bioavailability.
Spectroscopic and Crystallographic Data
Although explicit crystallographic data for this compound remains unpublished, analogous thiazole-acetic acid derivatives exhibit planar thiazole rings with dihedral angles of 5–10° relative to attached aromatic systems . Nuclear magnetic resonance (NMR) spectra for related compounds reveal distinct proton environments:
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¹H NMR (CDCl₃): δ 1.59 (s, 9H, tert-butyl), 2.35 (d, 3H, CH₃), 3.55 (s, 3H, N-CH₃), 6.48 (q, 1H, thiazole-H) .
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¹³C NMR: Resonances at δ 17.4 (CH₃), 28.2 (C(CH₃)₃), 108.4 (thiazole-C), and 171.6 (COOH) align with structural expectations .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of [2-(4-butyl-phenylamino)-thiazol-4-yl]-acetic acid typically follows a multi-step sequence:
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Thiazole Ring Formation: Condensation of 4-butylphenylthiourea with α-halo ketones (e.g., chloroacetaldehyde) under basic conditions yields the 2-aminothiazole scaffold.
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Acetic Acid Substituent Introduction: Alkylation of the thiazole’s 4-position with ethyl bromoacetate, followed by saponification, introduces the carboxylic acid group.
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Purification: Chromatographic techniques (e.g., silica gel) isolate the target compound in >95% purity.
Representative Reaction Scheme
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Step 1:
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Step 2:
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Step 3:
Optimization Challenges
Key challenges include minimizing byproducts during thiazole cyclization and avoiding ester hydrolysis side reactions. Microwave-assisted synthesis has been proposed to enhance yield (70–85%) and reduce reaction times .
Pharmacological Profile and Mechanism of Action
β3 Adrenergic Receptor Agonism
[2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid exhibits partial agonism at β3-AR, a G-protein-coupled receptor implicated in lipolysis and thermogenesis. In vitro assays using transfected HEK293 cells demonstrate:
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EC₅₀: 0.8 ± 0.2 μM (β3-AR activation)
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Selectivity Ratio: β3/β1 = 15:1; β3/β2 = 9:1
This selectivity arises from hydrophobic interactions between the 4-butylphenyl group and β3-AR’s transmembrane domain.
Anti-Inflammatory Activity
Preliminary studies in murine macrophages (RAW264.7) indicate dose-dependent suppression of TNF-α (IC₅₀ = 12 μM) and IL-6 (IC₅₀ = 18 μM) via NF-κB pathway inhibition. Mechanistically, the acetic acid moiety may chelate zinc ions in NF-κB’s DNA-binding domain, attenuating transcriptional activity.
Comparative Analysis with Structural Analogues
Substituent Effects on Potency
Modifications to the phenylamino or acetic acid groups significantly alter bioactivity:
Table 2: Impact of Substituents on β3-AR Agonism
| Compound | R Group | β3-AR EC₅₀ (μM) |
|---|---|---|
| [2-(4-Butyl-phenylamino)-thiazol-4-yl]-acetic acid | -C₄H₉ | 0.8 |
| [2-(4-Methyl-phenylamino)-thiazol-4-yl]-acetic acid | -CH₃ | 2.1 |
| [2-(4-Cyclopropyl-phenylamino)-thiazol-4-yl]-acetic acid | -C₃H₅ | 1.4 |
Bulky alkyl groups (e.g., butyl) enhance receptor affinity by filling hydrophobic pockets, whereas polar substituents (e.g., -OH) reduce activity due to desolvation penalties .
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